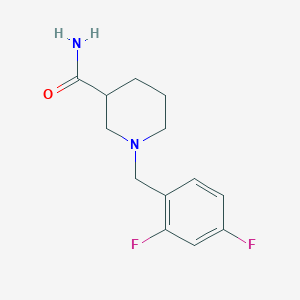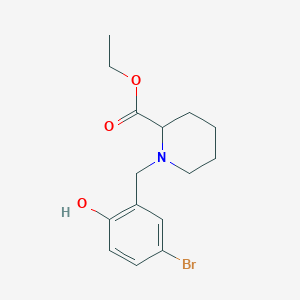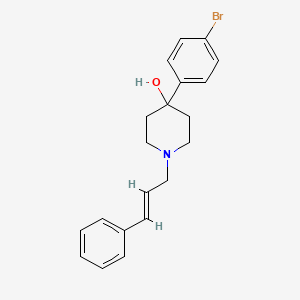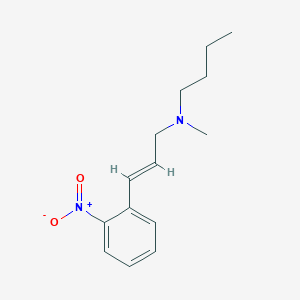
2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
描述
2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmane, is a naturally occurring beta-carboline alkaloid found in various plants and animal tissues. Harmane has been the subject of numerous scientific studies due to its potential therapeutic properties, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
作用机制
The exact mechanism of action of 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to act through various pathways in the body. Harmane has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which may help improve mood and cognitive function.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects in the body. Studies have shown that 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can cross the blood-brain barrier and accumulate in the brain, where it may exert its neuroprotective effects. Harmane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
Harmane has several advantages as a research tool, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent. Additionally, 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is relatively easy to synthesize and is commercially available. However, there are also limitations to using 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments, including its potential toxicity at high doses and its ability to interact with other compounds in complex ways.
未来方向
There are several future directions for research on 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the potential use of 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline and its interactions with other compounds in the body. Finally, there is a need for more research on the potential toxicity of 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline at high doses and its long-term effects on human health.
科学研究应用
Harmane has been the subject of numerous scientific studies due to its potential therapeutic properties. Studies have shown that 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have anti-inflammatory properties, which may help reduce inflammation and pain. Harmane has also been shown to have neuroprotective properties, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(E)-2-methyl-3-phenylprop-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-16(13-17-7-3-2-4-8-17)14-23-12-11-19-18-9-5-6-10-20(18)22-21(19)15-23/h2-10,13,22H,11-12,14-15H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJBOCNSPOBPP-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-methyl-3-phenylprop-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)

![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinecarboxylate](/img/structure/B3852163.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3852166.png)

![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![[1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)


![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
